molecular formula C9H6Cl2O4 B8661382 2-Acetoxy-3,5-dichlorobenzoic acid CAS No. 54223-75-5

2-Acetoxy-3,5-dichlorobenzoic acid

Cat. No. B8661382
CAS RN: 54223-75-5
M. Wt: 249.04 g/mol
InChI Key: YOKGZDMPRGZETE-UHFFFAOYSA-N
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Patent
USRE045274E1

Procedure details

A 1 L, round-bottom, three neck flask equipped with: a mechanical stirrer, a thermometer and a 125 mL dropping funnel with pressure equilibration was placed in a water bath maintained at 65° C. The following reagents were subsequently charged to the flask with an efficient stirring: 250 mL of dry toluene, 2.5 mL of concentrated sulfuric acid and 207 g of well ground, solid 3,5-dichlorosalicylic acid, which forms a mobile suspension. When the temperature of this constantly stirred mixture reached 60° C. (with the water bath temperature maintained at 65° C.) a drop-wise addition of 108 g (100 mL) of acetic anhydride was initiated and completed within 30 min. During the acetic anhydride addition the temperature of the reaction mixture was not allowed to exceed 75° C. After completing the addition, the mixture was stirred and heated to 70° C. for another 4 h. After this time, the agitation was stopped and the mixture cooled over night to room temperature. The white crystals that separated from the mixture were filtered off, washed with 2×10 mL of ice-cold toluene and vacuum dried at 50° C. to yield 206 g (82.7% yield) of 2-acetoxy-3,5-dichlorobenzoic acid. An additional 30.6 g (12.3%% yield) of the product was recovered by: concentrating the filtrate to ½ of the original volume, cooling the solution in an ice-water bath, filtering off the crystalline product and vacuum drying it at 50° C.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.S(=O)(=O)(O)O.[Cl:13][C:14]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:16]([C:17]([OH:19])=[O:18])[C:15]=1[OH:24].[C:25](OC(=O)C)(=[O:27])[CH3:26]>O>[C:25]([O:24][C:15]1[C:14]([Cl:13])=[CH:22][C:21]([Cl:23])=[CH:20][C:16]=1[C:17]([OH:19])=[O:18])(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC(=C1)Cl)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
an efficient stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, round-bottom, three neck flask equipped with: a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was placed in a water bath
ADDITION
Type
ADDITION
Details
The following reagents were subsequently charged to the flask with
CUSTOM
Type
CUSTOM
Details
reached 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 65° C.)
CUSTOM
Type
CUSTOM
Details
to exceed 75° C
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for another 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled over night to room temperature
CUSTOM
Type
CUSTOM
Details
The white crystals that separated from the mixture
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with 2×10 mL of ice-cold toluene and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.